Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound with a captivating structure. Let’s break it down:
Core Structure: The compound consists of several fused rings, including a triazolo[4,3-b]pyridazinyl ring and a piperidinyl ring. These interconnected rings contribute to its unique properties.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for the preparation of this compound. One common method involves the condensation of appropriate precursors, followed by cyclization. For example, the reaction of 3-aryl-4-amino-5-mercapto-1,2,4-triazoles with benzaldehydes in the presence of ethyl bromoacetate or phenacyl bromide yields the desired product .
Industrial Production:: While specific industrial methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions and scalability are crucial considerations.
Chemical Reactions Analysis
Reactivity:: Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various reactions:
Oxidation/Reduction: Depending on the reaction conditions, it can be oxidized or reduced.
Substitution: It can participate in nucleophilic or electrophilic substitutions.
Common Reagents: Reagents like acids, bases, and metal catalysts play a role.
Major Products: These reactions yield diverse products, including derivatives with altered pharmacological properties.
Scientific Research Applications
Multifunctional Uses:: Researchers have explored the compound’s applications in:
Chemistry: As a versatile building block for novel molecules.
Biology: Potential bioactivity, enzyme inhibition, and receptor interactions.
Medicine: Anticancer, antimicrobial, analgesic, and anti-inflammatory effects.
Industry: Synthesis of other compounds.
Mechanism of Action
Molecular Targets:: The compound likely interacts with specific receptors or enzymes due to its pharmacophoric features. Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
Uniqueness:: Ethyl [2-({[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate stands out due to its intricate structure and multifaceted applications. Similar compounds include related triazolothiadiazines .
Properties
Molecular Formula |
C18H21N7O3S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H21N7O3S/c1-2-28-16(26)9-13-10-29-18(20-13)21-17(27)12-5-7-24(8-6-12)15-4-3-14-22-19-11-25(14)23-15/h3-4,10-12H,2,5-9H2,1H3,(H,20,21,27) |
InChI Key |
AHSQQTFKXOLROZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
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